molecular formula C7H13N3O B3215005 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol CAS No. 1157105-13-9

2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol

Cat. No. B3215005
CAS RN: 1157105-13-9
M. Wt: 155.2 g/mol
InChI Key: UVNSKDVZXLAJEH-UHFFFAOYSA-N
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Description

The compound “2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs). These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The crude product is usually separated by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds are often provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Pyrazole-containing compounds are known for their ability to undergo multidirectional transformations, providing a diversity of structures . The activity of these compounds can be influenced by the substituent on the phenyl group .

Safety and Hazards

Pyrazole derivatives can be hazardous. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It’s important to ensure adequate ventilation, wear personal protective equipment, and avoid ingestion and inhalation .

properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-7(2-3-9-10)6-8-4-5-11/h2-3,8,11H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNSKDVZXLAJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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